Fukanefuromarin A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H28O5 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(2R,3S)-2-[(4E)-4,8-dimethyl-6-oxonona-4,7-dienyl]-7-hydroxy-2,3-dimethyl-3H-furo[3,2-c]chromen-4-one |
InChI |
InChI=1S/C24H28O5/c1-14(2)11-18(26)12-15(3)7-6-10-24(5)16(4)21-22(29-24)19-9-8-17(25)13-20(19)28-23(21)27/h8-9,11-13,16,25H,6-7,10H2,1-5H3/b15-12+/t16-,24+/m0/s1 |
InChI Key |
NWTCYOAKBSTWBB-RHUXRCPJSA-N |
SMILES |
CC1C2=C(C3=C(C=C(C=C3)O)OC2=O)OC1(C)CCCC(=CC(=O)C=C(C)C)C |
Isomeric SMILES |
C[C@H]1C2=C(C3=C(C=C(C=C3)O)OC2=O)O[C@]1(C)CCC/C(=C/C(=O)C=C(C)C)/C |
Canonical SMILES |
CC1C2=C(C3=C(C=C(C=C3)O)OC2=O)OC1(C)CCCC(=CC(=O)C=C(C)C)C |
Origin of Product |
United States |
Isolation and Dereplication Methodologies of Fukanefuromarin a
Advanced Chromatographic and Spectroscopic Techniques in Natural Product Discovery
The discovery of natural products has been revolutionized by significant advancements in spectroscopic and chromatographic methods. nih.gov Modern natural product chemistry employs a suite of powerful techniques to separate, purify, and elucidate the structures of complex molecules from crude extracts. hilarispublisher.comresearchgate.net
Chromatography is a fundamental tool for separating mixtures into individual components. hilarispublisher.com Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer high resolution and sensitivity for both analysis and purification. hilarispublisher.comchromatographyonline.com For preparative purposes, methods like column chromatography and preparative liquid chromatography (PLC) are used to isolate compounds in larger quantities. hilarispublisher.comchromatographyonline.com
Once a compound is isolated, its structure is determined using spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for providing detailed information about the carbon-hydrogen framework of a molecule. nih.gov Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), determines the elemental composition and molecular weight with high accuracy. jsmcentral.org
The combination of these techniques, known as hyphenation, has become a standard approach. mdpi.com Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used hyphenated technique that allows for the rapid analysis of complex mixtures, providing information on both the separation and mass of the components in a single run. nih.govucl.ac.uk Other powerful combinations include LC-NMR and GC-MS. mdpi.comucl.ac.uk
| Technique | Application in Natural Product Discovery |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation and purification of compounds from extracts. jsmcentral.org |
| Gas Chromatography (GC) | Analysis of volatile and thermally stable compounds like terpenoids. hilarispublisher.com |
| Mass Spectrometry (MS) | Determines molecular weight and elemental composition of a compound. acs.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the detailed chemical structure and stereochemistry of a molecule. nih.gov |
| Hyphenated Techniques (e.g., LC-MS, GC-MS) | Combines separation and detection for rapid screening and identification of compounds in complex mixtures. nih.gov |
Strategic Approaches for Isolation from Ferula Species (e.g., Ferula fukanensis, Ferula sinkiangensis)
Fukanefuromarin A was first isolated from the roots of Ferula fukanensis, a plant utilized in traditional medicine that grows in Central Asia. nih.govacs.orgjst.go.jp The isolation process began with the extraction of the plant material.
The initial extraction of the roots of F. fukanensis was performed using an 80% aqueous methanol (B129727) solution. nih.govacs.org This crude extract, containing a multitude of compounds, was then subjected to a series of chromatographic separation steps to isolate the individual constituents.
Following isolation, the definitive structure of this compound was elucidated through comprehensive spectroscopic analysis. nih.govacs.org Key techniques employed included:
High-Resolution Mass Spectrometry (HRMS): To determine the precise molecular formula. acs.org
Heteronuclear Multiple-Bond Connectivity (HMBC): An NMR technique used to identify long-range correlations between carbon and proton atoms, helping to piece together the molecular skeleton. acs.org
Nuclear Overhauser Exchange Spectroscopy (NOESY): An NMR technique that identifies protons that are close to each other in space, which is crucial for determining the relative stereochemistry of the molecule. acs.org
Research on the related species, Ferula sinkiangensis, has also yielded numerous novel sesquiterpene coumarins. researchgate.netnih.gov The methodologies used in these studies, such as various forms of chromatography for isolation and spectroscopic analysis (including NMR, HRMS, and Electronic Circular Dichroism (ECD) calculations) for structural elucidation, are consistent with the strategies applied for F. fukanensis. researchgate.netnih.govresearchgate.net
Dereplication Approaches for Novel Sesquiterpene Coumarins
In natural product research, a significant challenge is the re-isolation of known compounds. Dereplication is the process of rapidly identifying known substances in a crude extract early in the discovery workflow, allowing researchers to focus their efforts on isolating genuinely new molecules. nih.govacs.org
For novel sesquiterpene coumarins like this compound, dereplication is a critical step. The primary tool for modern dereplication is LC-MS. nih.gov By analyzing the crude extract, a profile of the masses of the constituent compounds is generated. This data can then be compared against comprehensive databases of natural products. nih.govacs.org If a detected mass matches the mass of a known sesquiterpene coumarin (B35378) from the Ferula genus, it is flagged as a known compound.
This metabolomics-based approach, which involves the comprehensive study of metabolites in an extract, allows for the rapid screening of extracts to prioritize those most likely to contain novel compounds. ucl.ac.ukopenaccessjournals.com By efficiently eliminating known compounds from consideration, the discovery process for new chemical entities such as this compound is significantly accelerated. nih.govopenaccessjournals.com
Elucidation of Fukanefuromarin a Biosynthesis
Precursor Pathways to Sesquiterpene and Coumarin (B35378) Moieties
The assembly of Fukanefuromarin A begins with the synthesis of its two fundamental components from primary metabolism. The sesquiterpene unit is derived from isoprenoid building blocks, while the coumarin core originates from an aromatic amino acid.
All terpenes, including the sesquiterpene moiety of this compound, are constructed from two five-carbon (C5) isomers: Isopentenyl Diphosphate (B83284) (IPP) and Dimethylallyl Diphosphate (DMAPP). nih.govwikipedia.org These molecules serve as the universal building blocks for all isoprenoids. wikipedia.org IPP is the less reactive of the two and is enzymatically isomerized to the more electrophilic DMAPP by the enzyme IPP isomerase. uniprot.orgwikipedia.org This isomerization is a critical step, as DMAPP typically initiates the chain elongation process in terpene biosynthesis. wikipedia.org
In plants, IPP and DMAPP are synthesized through two distinct and compartmentalized pathways. biorxiv.org
The Mevalonate (MVA) pathway operates in the cytosol and is the primary source of precursors for sesquiterpenes (C15) and triterpenes (C30). biorxiv.orgbiorxiv.orgunivie.ac.at This pathway begins with the condensation of three molecules of acetyl-CoA to form (R)-mevalonate, which is then converted to IPP and DMAPP in a series of ATP-dependent reactions. wikipedia.orgfrontiersin.org
The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is located in the plastids and typically supplies the precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). biorxiv.orgbiorxiv.org It starts with pyruvate (B1213749) and glyceraldehyde 3-phosphate. biorxiv.org
For the biosynthesis of the sesquiterpene portion of this compound, the MVA pathway is the key supplier of IPP and DMAPP. nih.govunivie.ac.at These C5 units are then condensed by the enzyme farnesyl diphosphate synthase (FPS). This enzyme first joins one molecule of DMAPP with one molecule of IPP to form geranyl diphosphate (GPP, C10), and then adds another IPP molecule to create farnesyl diphosphate (FPP, C15), the direct precursor to the sesquiterpene skeleton. nih.govresearchgate.net
Table 1: Key Enzymes of the Mevalonate (MVA) Pathway This interactive table summarizes the primary enzymatic steps in the cytosolic pathway leading to sesquiterpene precursors.
| Enzyme | Function | Precursor(s) | Product |
|---|---|---|---|
| Acetoacetyl-CoA thiolase | Condenses two acetyl-CoA molecules | Acetyl-CoA | Acetoacetyl-CoA |
| HMG-CoA synthase | Condenses acetoacetyl-CoA and acetyl-CoA | Acetoacetyl-CoA, Acetyl-CoA | HMG-CoA |
| HMG-CoA reductase | Reduces HMG-CoA; rate-limiting step | HMG-CoA | Mevalonate |
| Mevalonate kinase | Phosphorylates mevalonate | Mevalonate | Mevalonate-5-phosphate |
| Phosphomevalonate kinase | Phosphorylates mevalonate-5-phosphate | Mevalonate-5-phosphate | Mevalonate-5-diphosphate |
| Diphosphomevalonate decarboxylase | Decarboxylates and dehydrates mevalonate-5-diphosphate | Mevalonate-5-diphosphate | Isopentenyl Diphosphate (IPP) |
The coumarin moiety of this compound is synthesized via the phenylpropanoid pathway, which converts the amino acid L-phenylalanine into a variety of phenolic compounds. mdpi.comresearchgate.netnih.gov This pathway is fundamental for the production of lignin, flavonoids, and coumarins in plants. nih.govfrontiersin.org
The initial steps involve the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. frontiersin.org This is followed by hydroxylation by cinnamate 4-hydroxylase (C4H) to produce p-coumaric acid. nih.govfrontiersin.org For the formation of the specific 4-hydroxycoumarin (B602359) scaffold found in this compound, a distinct biosynthetic route is proposed. biorxiv.orgresearchgate.net This pathway involves salicylic (B10762653) acid as a precursor, which is converted to its CoA-ester and then cyclized by a type III polyketide synthase, such as bisphenyl synthase (BIS) or a specific 4-hydroxycoumarin synthase, to form the 4-hydroxycoumarin core. biorxiv.org
Table 2: Key Enzymes of the Phenylpropanoid Pathway for Coumarin Formation This interactive table outlines the general enzymatic reactions for the synthesis of coumarin precursors.
| Enzyme | Function | Precursor(s) | Product(s) |
|---|---|---|---|
| Phenylalanine ammonia-lyase (PAL) | Deaminates phenylalanine | L-Phenylalanine | Cinnamic acid |
| Cinnamate 4-hydroxylase (C4H) | Hydroxylates cinnamic acid | Cinnamic acid | p-Coumaric acid |
| 4-Coumarate:CoA ligase (4CL) | Activates p-coumaric acid with CoA | p-Coumaric acid, CoA | p-Coumaroyl-CoA |
| Salicyloyl-CoA synthase | Converts salicylic acid to its CoA-ester | Salicylic acid, CoA | Salicyloyl-CoA |
Mevalonate (MVA) and 2-C-methyl-D-erythritol 4-phosphate (MEP) Pathway Integration
Enzymatic Mechanisms in this compound Formation
Once the precursors—farnesyl diphosphate (FPP) and a 4-hydroxycoumarin—are synthesized, a series of specialized enzymes catalyze their assembly and structural refinement into this compound.
The biosynthesis of sesquiterpene coumarins involves the joining of the two precursor moieties. In the case of this compound, this is a C-prenylation reaction, where the farnesyl group from FPP is attached directly to the carbon skeleton of the 4-hydroxycoumarin precursor, a distinct mechanism from the more common O-prenylation seen in other coumarins. researchgate.netbiorxiv.orgresearchgate.net
Following this initial coupling, the linear farnesyl chain undergoes a complex cyclization cascade catalyzed by a specific terpene synthase , also known as a cyclase. biorxiv.orgresearchgate.net These enzymes initiate the reaction by generating a carbocation within the farnesyl substrate. biorxiv.orgbiorxiv.org This highly reactive intermediate then undergoes a programmed series of intramolecular attacks, rearrangements (such as hydride and methyl shifts), and ring closures to form the complex polycyclic architecture of the sesquiterpene moiety. researchgate.netbiorxiv.org
The final structure of this compound is achieved through a series of oxidative modifications to the cyclized sesquiterpene-coumarin intermediate. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs) , a versatile superfamily of heme-containing enzymes. mdpi.comwikipedia.orgnih.gov
A proposed mechanism for the formation of related sesquiterpene coumarins involves the epoxidation of a double bond in the farnesyl chain by a CYP or another oxygenase. researchgate.netbiorxiv.org The resulting epoxide is then protonated by the cyclase enzyme, which triggers the carbocation cascade leading to cyclization. researchgate.netbiorxiv.org CYPs are crucial for introducing functional groups like hydroxyls and for catalyzing C-C bond formations or cleavages, which finalize the intricate details of the molecular structure. nih.govmdpi.com These regio- and stereoselective oxidations are responsible for the significant structural diversity observed in natural products derived from terpene backbones. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | |
| Isopentenyl Diphosphate | IPP |
| Dimethylallyl Diphosphate | DMAPP |
| Mevalonate | MVA |
| 2-C-methyl-D-erythritol 4-phosphate | MEP |
| Acetyl-Coenzyme A | Acetyl-CoA |
| Farnesyl Diphosphate | FPP |
| Geranyl Diphosphate | GPP |
| Phenylalanine | |
| Cinnamic acid | |
| p-Coumaric acid | |
| Salicylic acid | |
| 4-Hydroxycoumarin |
Dehydration Condensation and Ether Bond Formation
The structure of this compound contains a dihydrofuran ring fused to the coumarin core, which includes an ether linkage. ebi.ac.uk The formation of such heterocyclic rings and ether bonds in natural products is a key biosynthetic transformation.
Dehydration Condensation is a fundamental reaction where two molecules or two parts of the same molecule join together with the loss of a water molecule. sigmaaldrich.com In biosynthetic pathways, this is often catalyzed by dehydratase enzymes. au.dkrsc.org The formation of the furan (B31954) ring in this compound likely proceeds through a cyclization event followed by dehydration. For instance, a polyketide precursor could undergo cyclization to form a hydroxylated intermediate, which is then enzymatically dehydrated to create the double bond within the furan ring system. This process is common in polyketide biosynthesis, where dehydratase domains within PKS modules or standalone dehydratase enzymes stereospecifically remove water to form alkenes. au.dk
Ether Bond Formation in natural products can occur through several enzymatic strategies. acs.orgnih.gov One common mechanism involves an oxidative coupling reaction, often catalyzed by cytochrome P450 monooxygenases. rsc.org Another route is through the cyclization of an intermediate containing a hydroxyl group and a suitable leaving group or a double bond. In the biosynthesis of fungal meroterpenoids, for example, the epoxidation of a prenyl chain followed by an enzyme-catalyzed ring-opening and cyclization cascade can form tetrahydrofuran (B95107) rings. beilstein-journals.orgmdpi.com The formation of the bicyclic ether system in aurovertins, for instance, requires a flavin-dependent monooxygenase (FMO) and an epoxide hydrolase to transform a polyene precursor. nih.gov For this compound, it is plausible that an enzyme-catalyzed intramolecular nucleophilic attack of a hydroxyl group onto an epoxide or another electrophilic center forms the crucial C-O-C ether bond of the dihydrofuran ring. chemistryviews.org
Genetic and Molecular Regulation of Biosynthetic Gene Clusters
The production of fungal secondary metabolites like this compound is tightly controlled at the genetic level. The genes responsible for the biosynthesis of a specific metabolite are typically organized into a contiguous unit on the chromosome known as a Biosynthetic Gene Cluster (BGC). biorxiv.orgnih.gov This clustering facilitates the co-regulation of all the genes required for the pathway. oup.comoup.com
A typical fungal BGC contains several key components:
Backbone (or Core) Enzyme Genes: These encode the large, multimodular enzymes like Polyketide Synthases (PKSs) or Non-Ribosomal Peptide Synthetases (NRPSs) that construct the carbon skeleton of the metabolite. biorxiv.org
Tailoring Enzyme Genes: These genes code for enzymes that modify the core scaffold, such as oxidases (e.g., P450s), methyltransferases, and glycosyltransferases. mdpi.com
Transport Protein Genes: These encode transporters that may export the final product out of the cell, sometimes providing self-resistance. oup.com
Regulatory Genes: Many BGCs contain one or more transcription factor genes that specifically control the expression of the other genes within that cluster. nih.govoup.com
The expression of these clusters is governed by a hierarchical regulatory network. This includes cluster-specific regulators (e.g., transcription factors with DNA-binding motifs like the Cys2His2 zinc finger) and global regulators that respond to broad environmental and developmental cues such as nutrient availability, pH, light, and stress. oup.commdpi.com Regulation also occurs at the chromatin level, where modifications to histone proteins (e.g., acetylation and methylation) can make a BGC accessible (euchromatin) or inaccessible (heterochromatin) for transcription. oup.comnih.gov Many BGCs are transcriptionally silent under standard laboratory conditions, hiding the true biosynthetic potential of a fungus. oup.com
Table 1: Typical Components of a Fungal Biosynthetic Gene Cluster (BGC)
| Component | Function | Putative Role in this compound Biosynthesis |
|---|---|---|
| Core Enzyme (e.g., PKS) | Synthesizes the initial polyketide backbone. | Forms the coumarin core structure. |
| Tailoring Enzymes | Modify the core structure through oxidation, reduction, methylation, etc. | Catalyze hydroxylation, furan ring formation, and attachment of the sesquiterpenoid side chain. |
| Regulatory Protein | Controls the expression of genes within the cluster. | A specific transcription factor that activates the this compound BGC in response to certain stimuli. |
| Transporter | Exports the final compound from the cell. | Provides self-resistance by pumping this compound out of the fungal cell. |
Chemoenzymatic and Synthetic Biology Approaches to Biosynthesis
The elucidation of biosynthetic pathways opens the door for chemoenzymatic and synthetic biology approaches to produce natural products and their analogs. researchgate.netnih.gov These strategies are particularly valuable for complex molecules like this compound that are difficult to produce by traditional chemical synthesis or extraction from natural sources.
Chemoenzymatic synthesis combines chemical reactions with biological catalysis using isolated enzymes or whole-cell systems. rsc.org This approach leverages the high selectivity and efficiency of enzymes for specific steps in a synthetic route. For this compound, one could envision a chemoenzymatic process where a chemically synthesized precursor of the sesquiterpenoid side chain is fed to a microbial culture expressing the necessary tailoring enzymes to attach it to the coumarin scaffold. rsc.org
Synthetic biology offers a broader toolkit to engineer biological systems for desired outcomes. frontiersin.org Key approaches include:
Heterologous Expression: The entire BGC for this compound could be cloned and transferred into a well-characterized microbial host, such as Aspergillus oryzae or Saccharomyces cerevisiae. mdpi.comfrontiersin.org This can overcome the limitations of the native producer (e.g., slow growth or low yield) and activate silent BGCs.
Promoter Engineering: If a BGC is silent, the native promoters of its genes can be replaced with strong, constitutive promoters to force expression and production of the metabolite. researchgate.net
Pathway Refactoring and Optimization: Genes within the biosynthetic pathway can be reordered, or their expression levels can be fine-tuned to optimize metabolic flux and increase the yield of the final product. This can also involve engineering primary metabolism to increase the supply of precursors like malonyl-CoA. sciepublish.com
Enzyme Engineering: The catalytic domains of biosynthetic enzymes, such as PKSs, can be modified or swapped to generate novel, "unnatural" natural products. nih.gov For example, engineering the acyltransferase domain of the PKS could potentially lead to the incorporation of different starter units, resulting in this compound analogs with modified backbones. acs.org
These advanced techniques not only provide a sustainable means of production but also enable the creation of new chemical diversity for drug discovery programs. frontiersin.org
Table 2: Synthetic Biology Strategies for Natural Product Biosynthesis
| Strategy | Description | Potential Application for this compound |
|---|---|---|
| Heterologous Expression | Transferring the BGC into a robust, easily cultured host organism. | Overcome low yields or difficulties in cultivating the native producer, Ferula fukanensis. |
| Promoter Replacement | Swapping native gene promoters with strong, active ones. | Activate a potentially silent or weakly expressed this compound BGC. |
| Pathway Engineering | Modifying precursor pathways to increase substrate availability. | Increase the intracellular pool of malonyl-CoA and sesquiterpenoid precursors to boost yield. |
| Enzyme Engineering | Altering the structure and function of biosynthetic enzymes. | Generate novel analogs of this compound with different side chains or core modifications for structure-activity relationship studies. |
Total Synthesis and Chemical Derivatization of Fukanefuromarin a and Analogs
Strategic Approaches to Total Synthesis
As of the latest available data, there are no published accounts of a successful total synthesis of Fukanefuromarin A. Consequently, information regarding strategic synthetic approaches is not available.
A detailed retrosynthetic analysis for the core skeleton of this compound has not been described in the scientific literature. Retrosynthetic analysis is a method used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. researchgate.net Without a published synthesis, any such analysis would be purely hypothetical.
The specific key synthetic challenges and any methodological advances achieved in the context of a total synthesis of this compound remain undocumented. The complexity of its structure, featuring a fused furanocoumarin core and a stereochemically rich sesquiterpene side chain, suggests that any synthetic effort would need to address challenges in stereocontrol and the construction of the heterocyclic system. However, no specific solutions have been reported.
Retrosynthetic Analysis of the this compound Core Skeleton
Synthesis of this compound Derivatives and Analogs
There are no dedicated studies in the peer-reviewed literature detailing the synthesis of derivatives or analogs of this compound. The creation of such analogs is crucial for structure-activity relationship (SAR) studies, which help in understanding the chemical features responsible for a compound's biological activity.
Research on targeted structural modifications of this compound to enhance its utility for research purposes has not been published. Such modifications often involve altering functional groups to improve potency, selectivity, or to create probes for studying biological targets.
The exploration of semi-synthetic pathways starting from this compound or a closely related natural precursor has not been reported. Semi-synthesis, which involves the chemical modification of a naturally occurring compound, is a common strategy for producing analogs when the total synthesis is complex or low-yielding.
Targeted Structural Modifications for Enhanced Research Utility
Development of Novel Synthetic Methodologies Inspired by this compound
The unique chemical architecture of this compound has not been cited in the literature as an inspiration for the development of novel synthetic methodologies. Natural products with challenging structural motifs often drive innovation in synthetic organic chemistry, but this compound has not yet had this impact publicly.
Investigation of Fukanefuromarin A S Biological Activities and Molecular Mechanisms
In Vitro and Ex Vivo Pharmacological Screening Methodologies
The pharmacological properties of Fukanefuromarin A have been assessed using established in vitro models designed to simulate inflammatory conditions. A key methodology involves the use of a murine macrophage-like cell line, RAW 264.7. nih.gov In this screening process, these macrophage cells are stimulated with lipopolysaccharide (LPS) and recombinant mouse interferon-gamma (IFN-gamma). nih.gov This combination of agents induces a strong inflammatory response in the cells, characterized by the production of various inflammatory mediators, including nitric oxide (NO). nih.gov The ability of this compound to alter this response is then measured. This cell-based assay is a standard preclinical screening method to identify and characterize the anti-inflammatory potential of new compounds. nih.govnih.gov
Elucidation of Specific Cellular and Subcellular Targets
Investigations into this compound have identified specific molecular targets within the cell that are crucial to the inflammatory process. The primary focus of existing research has been on the nitric oxide synthesis pathway. Many drug targets are located in specific subcellular compartments, and understanding how a compound reaches these locations is key to drug design. nih.gov For this compound, the target enzyme is located within the cytoplasm of macrophages. nih.govunimedizin-mainz.de
The interaction between this compound and its target protein is a classic example of a protein-ligand interaction. Although detailed crystallographic studies are not widely published, the functional outcome of this interaction is the inhibition of the enzyme's activity. The compound acts as a ligand that binds to the protein target, inducible nitric oxide synthase (iNOS), thereby interfering with its catalytic function. nih.gov This inhibitory binding is the foundational molecular event that leads to the observed biological effects.
This compound has been specifically profiled for its inhibitory effects on nitric oxide synthase (NOS). nih.gov NOS enzymes are a family of proteins that catalyze the production of nitric oxide (NO) from L-arginine. unimedizin-mainz.deebi.ac.ukpatsnap.com There are three main isoforms of NOS: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). patsnap.com The iNOS isoform is typically not present in cells but can be expressed in response to inflammatory stimuli like LPS and cytokines. unimedizin-mainz.de
Research has demonstrated that this compound inhibits NO production in RAW 264.7 macrophage cells that were activated by LPS and IFN-gamma. nih.gov Crucially, the study also showed that the compound suppressed the gene expression of iNOS, indicating that its mechanism of action involves reducing the amount of the enzyme available to produce NO. nih.gov This makes this compound an inhibitor of iNOS. nih.govebi.ac.uk
Table 1: Inhibitory Effects of this compound and Related Compounds on Nitric Oxide Production This table is interactive. You can sort and filter the data.
| Compound | Cell Line | Stimulants | Measured Effect | Finding | Citation |
|---|---|---|---|---|---|
| This compound | RAW 264.7 | LPS and IFN-gamma | Nitric Oxide (NO) Production | Inhibited | nih.gov |
| This compound | RAW 264.7 | LPS and IFN-gamma | Inducible NO Synthase (iNOS) Gene Expression | Inhibited | nih.gov |
| Fukanefuromarin B | RAW 264.7 | LPS and IFN-gamma | Nitric Oxide (NO) Production | Inhibited | nih.gov |
| Fukanefuromarin C | RAW 264.7 | LPS and IFN-gamma | Nitric Oxide (NO) Production | Inhibited | nih.gov |
| Fukanefuromarin D | RAW 264.7 | LPS and IFN-gamma | Nitric Oxide (NO) Production | Inhibited | nih.gov |
Receptor binding assays are a critical tool in drug discovery used to determine the affinity of a compound for a specific receptor. merckmillipore.comnih.govnih.gov These assays often use a radiolabeled ligand that is known to bind to the receptor. merckmillipore.comyoutube.com A test compound is then introduced to see if it can compete with the labeled ligand for binding sites on the receptor, which allows for the quantification of its binding affinity. merckmillipore.comnih.gov While receptor binding assays are a standard method for characterizing drug-target interactions, specific studies detailing the use of this technique to evaluate the binding of this compound to its targets are not extensively documented in the reviewed literature.
Enzyme Inhibition and Activation Profiling (e.g., Nitric Oxide Synthase)
Analysis of Downstream Signaling Pathways and Cellular Responses
The inhibition of iNOS by this compound triggers a cascade of downstream effects, primarily the attenuation of inflammatory cellular responses. By preventing the synthesis of iNOS protein and inhibiting its function, the compound effectively halts the signaling pathways that are dependent on the production of large amounts of nitric oxide during an inflammatory event. nih.gov
This compound directly modulates the levels of nitric oxide, a key inflammatory mediator. nih.gov In the context of the immune response, macrophages, when activated by pathogens or inflammatory signals like LPS, produce high concentrations of NO via iNOS. nih.govunimedizin-mainz.de This NO has cytostatic effects and is part of the defense mechanism, but its overproduction is a hallmark of various inflammatory diseases. unimedizin-mainz.depatsnap.com The experimental evidence shows that this compound inhibits NO production in LPS and IFN-gamma-stimulated macrophages. nih.gov This demonstrates its ability to modulate a critical component of the inflammatory cascade, positioning it as a potential anti-inflammatory agent. nih.gov
Impact on Cell Proliferation and Apoptosis Pathways
The regulation of cell proliferation and apoptosis (programmed cell death) is critical for maintaining tissue homeostasis, and dysregulation of these processes is a hallmark of diseases like cancer. nih.govanygenes.com While direct and extensive studies focusing solely on this compound's impact on these pathways are limited in current literature, research into closely related sesquiterpene coumarins provides significant insights into its potential mechanisms.
Apoptosis is a highly regulated process involving two primary signaling routes: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. frontiersin.orgnih.gov The intrinsic pathway is often governed by the balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2). frontiersin.org An increased Bax/Bcl-2 ratio can lead to the release of cytochrome c from mitochondria, activating a cascade of caspases (such as caspase-3, -8, and -9) that execute cell death. frontiersin.orgnih.gov
Investigations into sesquiterpene coumarins isolated from Ferula sinkiangensis, which are structurally similar to this compound, have demonstrated potent cytotoxic activity against various human pancreatic cancer cell lines. nih.gov Specifically, the compound (-)-ferulasinkian A was found to induce apoptosis in CFPAC-1 pancreatic cancer cells. nih.gov This suggests that a potential mechanism of action for this class of compounds involves the activation of apoptotic pathways. Other studies on compounds from Ferula dissecta have shown inhibition of cancer cell growth through the promotion of protective autophagy, a related but distinct cell survival/death pathway. nih.gov
The cytotoxic effects of these related compounds highlight their ability to inhibit cell proliferation, as demonstrated by their IC₅₀ values.
Table 1: Cytotoxic Activity (IC₅₀ in µM) of Sesquiterpene Coumarins Related to this compound against Pancreatic Cancer Cell Lines
| Compound | CFPAC-1 | PANC-1 | CAPAN-2 | SW 1990 |
|---|---|---|---|---|
| (+)-ferulasinkian A | 4.57 ± 0.94 | 8.23 ± 0.65 | 10.32 ± 0.89 | 9.89 ± 0.76 |
| (-)-ferulasinkian A | 6.34 ± 0.53 | 14.01 ± 1.03 | 12.54 ± 0.98 | 11.43 ± 1.12 |
| ferulasinkian F | 9.76 ± 0.88 | 11.21 ± 0.95 | 13.45 ± 1.01 | 12.87 ± 0.99 |
Data sourced from a study on sesquiterpene coumarins from Ferula sinkiangensis. nih.gov
Investigations into Antimicrobial Modes of Action
Natural compounds isolated from microorganisms and plants are a significant source of antimicrobial agents. mdpi.com While various extracts and individual metabolites from the Ferula genus have shown a wide range of biological activities, including antibacterial effects, the precise molecular mechanisms for many of these compounds, including this compound, are not yet fully elucidated. nih.govmdpi.comect-journal.kz
The mechanisms of action for antimicrobial drugs are diverse and typically target essential cellular processes in the pathogen. mdpi.comgardp.org These modes of action can be broadly categorized based on their cellular targets. researchgate.netmicrobeonline.comfrontiersin.org A significant portion of antimicrobial compounds function by interfering with the synthesis of the bacterial cell wall, inhibiting protein synthesis, disrupting nucleic acid replication and transcription, or compromising the integrity of the cell membrane. mdpi.comgardp.orgfrontiersin.org
Table 2: Common Antimicrobial Mechanisms of Action
| Mechanism of Action | Description | Example Target |
|---|---|---|
| Inhibition of Cell Wall Synthesis | Prevents the formation of the peptidoglycan layer, leading to cell lysis. researchgate.netmicrobeonline.com | Transpeptidase enzymes (Penicillin-Binding Proteins). |
| Inhibition of Protein Synthesis | Binds to ribosomal subunits (30S or 50S) to block the translation of mRNA into proteins. microbeonline.comfrontiersin.org | Bacterial ribosomes. |
| Inhibition of Nucleic Acid Synthesis | Interferes with the replication of DNA or the transcription of DNA into RNA. microbeonline.comfrontiersin.org | DNA gyrase, topoisomerase, RNA polymerase. |
| Disruption of Cell Membrane Function | Increases the permeability of the cell membrane, causing leakage of essential cellular contents. gardp.orgmicrobeonline.com | The lipid bilayer of the cytoplasmic membrane. |
| Inhibition of Metabolic Pathways | Blocks essential metabolic pathways, such as folic acid synthesis, which is necessary for producing nucleotides. frontiersin.org | Dihydropteroate synthase, Dihydrofolate reductase. |
This table summarizes general mechanisms and is not specific to this compound.
Further research is required to determine which, if any, of these pathways are the primary target for this compound's antimicrobial activity.
Comparative Mechanistic Studies with Related Sesquiterpene Coumarins
Comparative analysis of this compound with other structurally related sesquiterpene coumarins reveals that even minor variations in chemical structure can lead to different primary biological activities and molecular mechanisms. researchgate.netontosight.ai This class of compounds, primarily isolated from plants of the Ferula genus, demonstrates a broad therapeutic potential, from anti-inflammatory to anticancer effects. mdpi.combiorxiv.org
This compound and its isomers (B, C, D, H, etc.) have been specifically noted for their anti-inflammatory properties. jst.go.jpjst.go.jp The primary mechanism identified for this effect is the inhibition of nitric oxide (NO) production in macrophage-like cells. acs.orgacs.org This is achieved by suppressing the expression of the inducible nitric oxide synthase (iNOS) gene, a key enzyme in the inflammatory cascade. jst.go.jpacs.org
In contrast, other sesquiterpene coumarins, such as ferulasinkian A from Ferula sinkiangensis, exhibit potent cytotoxic and pro-apoptotic activities against pancreatic cancer cells. nih.gov The mechanism here is not primarily anti-inflammatory but involves the induction of programmed cell death, a critical pathway in cancer therapy. nih.gov Yet another compound isolated from Ferula dissecta was found to inhibit cancer cell growth by promoting autophagy. nih.gov
This comparison underscores a key principle in pharmacology: this compound's established role is in modulating inflammatory pathways (iNOS inhibition), while its close structural relatives may act through distinct cytotoxic mechanisms like apoptosis or autophagy induction. The antimicrobial modes of action for this entire class of compounds remain largely an area for future investigation. mdpi.com
Structure Activity Relationship Sar Studies of Fukanefuromarin a and Its Analogs
Systematic Modification of Key Structural Motifs and Their Influence on Biological Activity
The structure of Fukanefuromarin A, like other sesquiterpene coumarins, consists of two primary domains: a coumarin (B35378) core and a complex sesquiterpene moiety attached via an ether linkage. SAR studies on related compounds reveal that modifications to both domains significantly influence biological activity.
The coumarin nucleus itself is a critical pharmacophore. Studies on various coumarin derivatives have shown that substitutions on the benzo-α-pyrone ring system can dramatically alter anti-inflammatory and cytotoxic activities. For instance, an investigation into 63 natural oxycoumarin derivatives found that the presence and position of methoxyl groups are crucial for inhibitory effects on inducible nitric oxide synthase (iNOS). researchgate.net Specifically, methoxyl groups at C-5 and C-7, combined with a short alkyl chain at C-6, were identified as essential for potent activity. researchgate.net This suggests that modifications to the aromatic part of the this compound coumarin core could modulate its anti-inflammatory potential.
The sesquiterpene side chain offers a rich scaffold for chemical diversification. Its length, degree of unsaturation, cyclization pattern, and the presence of functional groups like hydroxyls or epoxides are key determinants of activity. Research on various Ferula sesquiterpene coumarins has highlighted the importance of the sesquiterpene portion for cytotoxicity. mdpi.com For example, in a study of semi-synthetic arylidene-based sesquiterpene coumarins derived from coladonin, modifications to the sesquiterpene tail led to analogs with potent α-amylase inhibitory activity, in some cases exceeding that of the standard drug acarbose. rsc.org The introduction of different aryl aldehydes to the sesquiterpene backbone allowed for a detailed exploration of SAR, as summarized in the table below. rsc.org
| Compound | Modification (Substituent on Arylidene Moiety) | α-Amylase Inhibitory Activity (IC₅₀ in µM) |
|---|---|---|
| 3a | Phenyl | 20.14 |
| 3d | 4-Fluorophenyl | 15.21 |
| 3f | 4-Chlorophenyl | 13.86 |
| 3h | 4-Nitrophenyl | 11.45 |
| 3k | 4-(Dimethylamino)phenyl | 7.24 |
| 3m | 2,4-Dichlorophenyl | 8.38 |
| Acarbose (Standard) | - | 9.83 |
The data indicate that electron-donating groups (like dimethylamino) and certain combinations of electron-withdrawing groups (like 2,4-dichloro) on the terminal aryl ring of the modified sesquiterpene chain can significantly enhance inhibitory potency against α-amylase. rsc.org This highlights how systematic modification of the lipophilic sesquiterpene tail can be a fruitful strategy for optimizing the biological activity of compounds like this compound.
Identification of Pharmacophoric Elements for Specific Biological Targets
A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. researchgate.net For sesquiterpene coumarins, the key pharmacophoric features are distributed across both the coumarin head and the sesquiterpene tail.
Hydrogen Bond Acceptors/Donors: The oxygen atoms within the coumarin lactone ring and the ether linkage are prominent hydrogen bond acceptors. Hydroxyl groups, if present on either the coumarin or sesquiterpene moiety, can act as both hydrogen bond donors and acceptors. These features are critical for anchoring the ligand within the binding site of a target protein. Molecular docking studies on sesquiterpene coumarins targeting the anti-apoptotic protein Bcl-xL revealed that hydrogen bonds with key amino acid residues are crucial for effective binding. istanbul.edu.tristanbul.edu.tr
Aromatic Features: The coumarin ring itself provides a planar aromatic system capable of engaging in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a binding pocket. istanbul.edu.tristanbul.edu.tr
For a specific target like Bcl-xL, a potential pharmacophore for cytotoxic sesquiterpene coumarins would likely include one or more hydrogen bond acceptors, a large hydrophobic volume corresponding to the sesquiterpene chain, and an aromatic ring feature. The precise spatial arrangement of these elements would determine the compound's specificity and potency. nih.gov
Computational Approaches to SAR Modeling
Computational methods are invaluable for elucidating SAR, especially when extensive synthetic and experimental data are scarce. These in silico techniques allow for the prediction of binding modes and the quantification of relationships between a molecule's structure and its activity.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. istanbul.edu.tristanbul.edu.tr This method has been applied to various sesquiterpene coumarins to understand their mechanism of action. For instance, docking studies of 35 cytotoxic sesquiterpene coumarins from Ferula species against the Bcl-xL protein helped identify key interactions. istanbul.edu.tr The results showed that straight-chain sesquiterpene coumarins were better positioned within the active site and formed more effective hydrogen bonds compared to more complex cyclic analogs. istanbul.edu.tristanbul.edu.tr Similarly, docking was used to confirm the binding of potent cytotoxic sesquiterpenes to the active site of Bcl-xL and to rationalize the activity of feselol (B1672617) and umbelliprenin (B192621) as cholinesterase inhibitors. researchgate.netnih.gov
Molecular dynamics (MD) simulations can further refine docking results by modeling the movement of atoms in the ligand-receptor complex over time, providing insights into the stability of the binding pose and the flexibility of the interacting molecules. nih.gov For sesquiterpene coumarins, MD simulations could validate the stability of docking poses within a target's active site and reveal the role of water molecules in mediating interactions.
QSAR analysis is a statistical method that correlates variations in the biological activity of a series of compounds with changes in their physicochemical properties or structural descriptors. The goal is to create a mathematical model that can predict the activity of novel, unsynthesized compounds. researchgate.net
While a specific QSAR study for this compound analogs is not available, a study on the estrogenic activity of terpenoids isolated from Ferula plants demonstrates the applicability of this method. researchgate.net In that research, a QSAR model was developed that successfully linked estrogenic activity to specific structural and physicochemical parameters. The model revealed that activity was dependent on molecular shape, the number of phenolic groups, surface polarity, and the energy of the highest occupied molecular orbital (HOMO). researchgate.net A similar approach could be applied to a series of this compound analogs to quantify the structural requirements for anti-inflammatory or other biological activities, thereby guiding the design of more potent compounds.
Molecular Docking and Dynamics Simulations
Rational Design of Next-Generation this compound Analogs for Research
The insights gained from SAR, pharmacophore modeling, and computational studies on the broader class of sesquiterpene coumarins provide a clear path for the rational design of novel this compound analogs. The goal is to create new molecules with potentially enhanced potency, selectivity, or improved pharmacokinetic properties for research purposes.
Modification of the Sesquiterpene Tail: Docking studies suggest that the nature of the sesquiterpene chain is critical for fitting into the binding pockets of targets like Bcl-xL. istanbul.edu.tr Based on the SAR of arylidene-based analogs against α-amylase, synthesizing this compound analogs with modified side chains—for example, by introducing different functional groups (halogens, nitro, amino groups) at various positions—could yield compounds with enhanced or novel biological activities. rsc.org
Substitution on the Coumarin Core: The coumarin scaffold is a known "privileged structure" in medicinal chemistry. Based on general coumarin SAR, introducing small alkyl or methoxy (B1213986) groups at positions C-5, C-6, or C-7 of the this compound coumarin ring could modulate its anti-inflammatory activity by influencing interactions with enzymes like iNOS. researchgate.netmdpi.com
Bioisosteric Replacement: The ether linkage connecting the two main fragments could be replaced with other functional groups (e.g., esters, amides, sulfonamides) to alter the molecule's flexibility, polarity, and metabolic stability. This strategy of creating hybrid molecules has been effective in improving the specificity of other coumarin-based agents. mdpi.com
Scaffold Hopping Guided by Pharmacophore Models: Once a reliable pharmacophore model is established, it can be used to search virtual libraries for entirely new chemical scaffolds that present the same essential features in the correct 3D orientation. This "scaffold hopping" approach could lead to the discovery of novel, structurally distinct compounds that mimic the biological activity of this compound but possess different physical or chemical properties. mdpi.com
Through a combination of these strategies, researchers can systematically explore the chemical space around this compound, leading to the development of valuable molecular probes and potential therapeutic leads.
Advanced Research Methodologies and Future Directions in Fukanefuromarin a Studies
Omics Technologies in Mechanism of Action Elucidation
"Omics" technologies offer a holistic view of the molecular changes within a biological system in response to a stimulus, such as treatment with a bioactive compound. For Fukanefuromarin A, these approaches can provide comprehensive data to generate new hypotheses about its mechanism of action.
While specific proteomic or metabolomic studies on this compound have not yet been published, these technologies represent a crucial frontier for elucidating its molecular function.
Proteomics is the large-scale study of proteins. In the context of a natural product like this compound, chemical proteomics is a powerful strategy to identify its direct protein binding partners. beilstein-journals.orgrsc.org This often involves creating a chemical probe by modifying the this compound molecule with a tag (like biotin) and an alkyne or azide (B81097) group for click chemistry, or a photo-reactive group. rsc.org When introduced into live cells or cell lysates, this probe binds to its protein targets. rsc.orgresearchgate.net Subsequent enrichment of the probe-protein complexes and analysis by mass spectrometry can identify these target proteins, offering direct insight into the compound's mechanism. beilstein-journals.orgmdpi.com This approach can uncover both intended targets and potential off-targets, which is critical for drug development. mdpi.com
Metabolomics involves the comprehensive analysis of all metabolites in a biological system. nih.gov By comparing the metabolic profile of cells or tissues treated with this compound to untreated controls, researchers can identify metabolic pathways that are significantly perturbed. nih.gov Analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are central to these studies. nih.govchromatographyonline.com Such an untargeted approach could reveal, for example, if this compound affects lipid metabolism, amino acid synthesis, or energy production, thereby providing clues to its mode of action without prior knowledge of its specific targets. nih.govscispace.com
Table 1: Illustrative Proteomic Hits for this compound This table is a hypothetical representation of potential data from a chemical proteomics experiment designed to identify cellular targets of this compound.
| Identified Protein | Protein Function | Fold Enrichment (Treated vs. Control) | Potential Implication for Mechanism |
|---|---|---|---|
| Nitric Oxide Synthase (NOS) | Enzyme producing nitric oxide (NO) | 15.2 | Direct target validation (consistent with known NO inhibition by related compounds) |
| Cyclooxygenase-2 (COX-2) | Enzyme in inflammatory prostaglandin (B15479496) synthesis | 8.5 | Anti-inflammatory activity |
| Valosin-containing protein (VCP) | ATP-dependent chaperone, protein homeostasis | 6.1 | Modulation of cellular stress or protein degradation pathways |
| Carnitine palmitoyltransferase 1 (CPT1) | Enzyme in fatty acid oxidation | 4.3 | Effects on lipid metabolism |
Transcriptomics, the study of the complete set of RNA transcripts in a cell, provides a snapshot of gene expression at a specific moment. taylorfrancis.com Techniques like RNA-Sequencing (RNA-Seq) can reveal how this compound alters gene expression patterns on a genome-wide scale. taylorfrancis.com Although no specific transcriptomic data for this compound is currently available, studies on other natural products demonstrate the power of this approach. nih.gov
By treating cells with this compound and sequencing the resulting mRNA, researchers can identify which genes are upregulated or downregulated. pnas.orgnih.gov This data can then be used for pathway analysis to see if genes in particular signaling or metabolic pathways are collectively affected. Such an analysis could highlight, for instance, that this compound treatment leads to the suppression of genes involved in cell cycle progression or the activation of genes related to apoptosis, providing strong evidence for its potential as an anticancer agent. This approach is particularly useful for discovering novel drug synergies and understanding complex cellular responses. nih.gov
Table 2: Hypothetical Differentially Expressed Genes (DEGs) in Response to this compound This table provides a hypothetical example of results from an RNA-Seq experiment, showing genes whose expression is significantly altered by this compound treatment.
| Gene Symbol | Gene Name | Log2 Fold Change | Function/Pathway |
|---|---|---|---|
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | 2.8 | Transcription factor, cellular proliferation, apoptosis |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | 2.1 | Cell cycle arrest |
| BCL2 | BCL2 Apoptosis Regulator | -1.9 | Inhibition of apoptosis |
| VEGFA | Vascular Endothelial Growth Factor A | -2.5 | Angiogenesis |
Proteomics and Metabolomics in Target Identification and Pathway Analysis
Advanced Imaging Techniques for Cellular Localization and Interaction Studies
Understanding where a natural product accumulates within a cell is key to understanding its function. While traditional microscopy has limitations, advanced imaging techniques offer the potential to visualize this compound's journey within a living cell with high resolution.
Techniques such as super-resolution microscopy (e.g., PALM, STORM) and correlative light and electron microscopy (CLEM) can pinpoint the location of molecules within subcellular structures with nanoscale precision. nih.gov For these methods to be applied to this compound, it would likely need to be tagged with a fluorescent probe. Another promising technique is stimulated Raman scattering (SRS) microscopy, which can visualize small molecules tagged with a tiny, non-perturbing alkyne group, allowing for dynamic imaging in live cells with minimal toxicity. biorxiv.org
By visualizing its distribution, researchers could determine if this compound localizes to the mitochondria, endoplasmic reticulum, nucleus, or other organelles. biorxiv.org This information, combined with proteomic data, would provide powerful evidence for its mechanism of action. For example, if proteomics identifies a mitochondrial protein as a target, observing the accumulation of this compound in the mitochondria would strongly support this finding. researchgate.net
Application of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and its subfield, machine learning (ML), are revolutionizing natural product research by rapidly analyzing vast and complex datasets. dypvp.edu.injhidc.org While no studies have yet applied AI to this compound, its future application holds immense potential.
ML algorithms can be trained on large databases of natural products with known biological activities. ijrpas.com Such a model could then predict a range of potential bioactivities for this compound based solely on its chemical structure. jhidc.orgcas.org Furthermore, AI can accelerate the analysis of structure-activity relationships (SAR), predicting how modifications to the this compound scaffold might enhance its potency or reduce toxicity. ijrpas.com This in silico approach allows researchers to prioritize the synthesis of the most promising analogues, saving significant time and resources. dypvp.edu.in AI can also be used to mine genomic and proteomic data to predict biosynthetic gene clusters or identify potential molecular targets, creating a powerful, data-driven discovery pipeline. cas.orgjst.go.jp
Table 3: Hypothetical AI-Driven Property Prediction for this compound Analogues This table is a conceptual illustration of how a machine learning model could be used to predict the properties of newly designed analogues based on the this compound scaffold.
| Analogue ID | Structural Modification | Predicted Cytotoxicity (IC50, µM) | Predicted ADMET Score (0-1) |
|---|---|---|---|
| FUK-A-01 | Modification at C-7 hydroxyl group | 5.2 | 0.78 |
| FUK-A-02 | Saturation of dienone side chain | 12.8 | 0.85 |
| FUK-A-03 | Epoxidation of side chain double bond | 2.1 | 0.65 |
| FUK-A-04 | Demethylation at C-2 | 8.9 | 0.72 |
Interdisciplinary Research Paradigms for Natural Products Discovery
The path from a natural source to a potential drug is inherently interdisciplinary. frontiersin.orgactascientific.com The study of this compound is a prime example of this paradigm, which integrates knowledge from diverse scientific fields. researchgate.net
This process typically involves:
Ethnobotany and Ecology: Identifying plants, like those of the Ferula genus, based on traditional medicine or ecological observations. actascientific.com
Phytochemistry: Isolating and elucidating the structure of novel compounds, such as this compound, from the selected plant sources.
Pharmacology and Biology: Performing initial bioactivity screens to identify promising biological effects, such as anti-inflammatory or cytotoxic activities.
Synthetic Chemistry: Developing methods to synthesize the natural product and its analogues to enable further testing and optimization. engineering.org.cn
Computational Science: Using modeling and AI to predict properties, analyze data, and guide experimental design. nih.gov
Successful natural product research relies on the seamless collaboration between experts in these fields. frontiersin.org This integrated approach ensures that discoveries are not only made but are also efficiently translated into a deeper biological understanding and potentially new therapeutic agents. researchgate.netnih.gov
Q & A
Q. How to ensure reproducibility in this compound’s toxicity profiling?
- Methodological Answer : Follow OECD guidelines for acute/chronic toxicity assays (e.g., fixed-dose procedure in rodents). Histopathology should be blinded and scored by two independent pathologists. Archive raw data (e.g., hematology, organ weights) in FAIR-aligned repositories .
Interdisciplinary Integration
Q. How can metabolomics enhance understanding of this compound’s mode of action?
Q. What collaborative frameworks bridge chemical synthesis and computational modeling for this compound?
- Methodological Answer : Implement iterative cycles of synthesis → in silico prediction → assay feedback. Share data via collaborative platforms (e.g., Synapse) with version control. Use consensus scoring (e.g., Enamine’s StarDrop) to prioritize analogs for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
